molecular formula C17H14BrN3O2S B5979452 3-{[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

3-{[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

Cat. No.: B5979452
M. Wt: 404.3 g/mol
InChI Key: HWZDDTYQDZUCTK-DNTJNYDQSA-N
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Description

3-{[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothieno[2,3-d]pyrimidinone core structure, which is known for its diverse biological activities. The presence of a bromine atom and a hydroxyl group on the phenyl ring, along with the methyleneamino linkage, adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with an appropriate amine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis, starting from readily available raw materials. The process would include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-{[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and hydroxyl group allows it to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
  • 3-{[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
  • 3-{[(E)-1-(5-METHOXY-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

Uniqueness

The uniqueness of 3-{[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets compared to its chloro or methoxy analogs.

Properties

IUPAC Name

3-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c18-11-5-6-13(22)10(7-11)8-20-21-9-19-16-15(17(21)23)12-3-1-2-4-14(12)24-16/h5-9,22H,1-4H2/b20-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZDDTYQDZUCTK-DNTJNYDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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